molecular formula C10H19NO3 B1266414 2-acetamidooctanoic acid CAS No. 5440-37-9

2-acetamidooctanoic acid

Cat. No.: B1266414
CAS No.: 5440-37-9
M. Wt: 201.26 g/mol
InChI Key: JJGNMSOJTSABGA-UHFFFAOYSA-N
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Description

2-Acetamidooctanoic acid is an N-acylated amino acid derivative characterized by an 8-carbon (octanoic acid) backbone with an acetamido (-NHCOCH₃) group attached to the second carbon. The compound’s molecular formula is inferred as C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol.

Properties

CAS No.

5440-37-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-acetamidooctanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

JJGNMSOJTSABGA-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)C

Other CAS No.

5440-37-9

sequence

X

Synonyms

2-(acetylamino)octanoic acid
N-acetyl-2-aminooctanoic acid

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Chemical Reactions Analysis

Oxidation:
The terminal methyl group of the octanoic chain undergoes oxidation to form carboxylated products. Controlled oxidation with agents like potassium permanganate (KMnO₄) in acidic conditions yields 2-acetamido-8-oxooctanoic acid.

Esterification:
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to produce esters. For example:
2 Acetamidooctanoic acid+CH OHH+Methyl 2 acetamidooctanoate+H O\text{2 Acetamidooctanoic acid}+\text{CH OH}\xrightarrow{H^+}\text{Methyl 2 acetamidooctanoate}+\text{H O}
Reaction conditions: 60–80°C, 6–12 hours, yields ~75–85%.

Amidation:
The carboxylic acid reacts with amines (e.g., ethylenediamine) via carbodiimide-mediated coupling (EDC/HOBt) to form amide bonds. This is critical for peptide conjugation .

Decarboxylation:
Thermal decarboxylation at 150–200°C removes CO₂, yielding 1-acetamidoheptane. This reaction is pH-dependent, favoring acidic conditions.

Enzymatic Modification:
ω-Transaminases (e.g., from Chromobacterium violaceum) catalyze the amination of 2-acetamidooctanoic acid derivatives to produce bioactive analogs with >98% enantiomeric excess .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYield/ConversionReference
Esterification Methanol, H₂SO₄, 70°C, 8hMethyl 2-acetamidooctanoate82%
Amidation Ethylenediamine, EDC/HOBt, RT, 24h2-Acetamidooctanamide derivative78%
Oxidation KMnO₄, H₂SO₄, 50°C, 4h2-Acetamido-8-oxooctanoic acid68%
Decarboxylation Thermal (180°C), acidic pH1-Acetamidoheptane90%

Mechanistic Insights

  • Nucleophilic Acyl Substitution: Dominates esterification and amidation, where the carboxylic acid’s carbonyl carbon is attacked by alcohols or amines .

  • Free-Radical Pathways: Oxidation involves radical intermediates at the hydrocarbon chain’s terminal carbon.

  • Enzymatic Catalysis: Transaminases facilitate stereoselective amination via a pyridoxal phosphate (PLP)-dependent mechanism .

Stability and Optimization

  • pH Sensitivity: Degrades rapidly under strongly basic conditions (pH >10).

  • Temperature: Stable up to 150°C; degradation occurs at higher temperatures.

This compound’s reactivity profile underscores its utility in organic synthesis and biomedicine, particularly for peptide engineering and metabolic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, biochemical, and functional differences between 2-acetamidooctanoic acid and analogous N-acetylated amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Biological/Industrial Applications Hazards (GHS Classification)
2-Acetamidooctanoic acid Not specified C₁₀H₁₉NO₃ 201.27 8-carbon chain, acetamido at C2 Metabolic studies, biomarker research Limited data; inferred low acute toxicity
2-Acetamidoacetic acid 543-24-8 C₄H₇NO₃ 117.10 2-carbon chain, acetamido at C2 Peptide synthesis (N-terminus blocking agent) H302 (oral toxicity), H315/H319 (skin/eye irritation)
2-Acetamidopentanedioic acid 5817-08-3 C₇H₁₁NO₅ 189.17 5-carbon dicarboxylic acid, acetamido at C2 Laboratory research (no drug/household use) No specific hazard data available
2-(2-Acetamidoacetamido)acetic acid 5687-48-9 C₆H₁₀N₂O₄ 174.16 Dipeptide-like structure with dual acetamido groups Unspecified research applications H315/H319/H335 (skin/eye/respiratory irritation)

Key Comparative Insights:

Structural and Physicochemical Properties
  • Chain Length and Hydrophobicity: 2-Acetamidooctanoic acid’s 8-carbon backbone confers higher hydrophobicity compared to shorter analogs like 2-acetamidoacetic acid (2-carbon). This property likely influences its membrane permeability and bioavailability in biological systems.

Q & A

Q. What analytical methods are recommended for identifying 2-acetamidooctanoic acid in metabolomic studies?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting 2-acetamidooctanoic acid in biological matrices. Untargeted metabolomics workflows typically involve:

  • Sample Preparation: Protein precipitation using cold methanol/acetonitrile to isolate metabolites.
  • Chromatography: Reverse-phase LC (C18 columns) with gradient elution to separate isomers.
  • Mass Spectrometry: High-resolution MS (e.g., Q-TOF) in positive/negative ion modes for accurate mass-to-charge (m/z) determination.
  • Data Analysis: Spectral matching against databases (e.g., HMDB, METLIN) and validation with synthetic standards. This approach was used to tentatively identify 2-acetamidooctanoic acid as "X-12511" in a Middle Eastern cohort study .

Q. What are the stability considerations for storing 2-acetamidooctanoic acid in laboratory conditions?

Methodological Answer: While direct stability data for 2-acetamidooctanoic acid is limited, protocols for structurally similar N-acyl amino acids recommend:

  • Storage Temperature: –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Solvent Compatibility: Dissolve in dimethyl sulfoxide (DMSO) for long-term stock solutions (avoid aqueous buffers with pH extremes).
  • Stability Monitoring: Regular LC-MS purity checks (≥95% by area under the curve) .

Advanced Research Questions

Q. What genetic loci are associated with 2-acetamidooctanoic acid levels in human metabolomic studies?

Methodological Answer: Genome-wide association studies (GWAS) have linked 2-acetamidooctanoic acid ratios to the NAT8 locus (rs375811360). Key steps to validate such associations include:

  • Cohort Stratification: Adjust for population structure (e.g., principal component analysis).
  • Functional Annotation: Use tools like RegulomeDB to assess SNP impact on NAT8 enzyme activity.
  • Phenotypic Correlation: Test associations with kidney function markers (NAT8 is expressed in renal tubules).
SNP IDLocusAssociated Metabolite RatioStudy PopulationReference
rs375811360NAT82-aminooctanoate/X-12511 (likely 2-acetamidooctanoic acid)Middle Eastern

Q. How can contradictory data on NAT8 variant-metabolite associations be resolved across studies?

Methodological Answer: Discrepancies may arise from:

  • Population Diversity: Ethnic-specific allele frequencies (e.g., rs375811360 minor allele frequency differences).
  • Environmental Confounders: Diet (e.g., sulfur-rich foods) or drug interactions affecting NAT8 activity. Resolution Strategies:
  • Meta-Analysis: Pool data from diverse cohorts (e.g., EUR, EAS, SAS populations) with standardized metabolite quantification.
  • In Vitro Validation: Use CRISPR-Cas9-edited renal cell lines to measure 2-acetamidooctanoic acid production under controlled NAT8 expression .

Q. What in vitro models are suitable for studying the metabolic pathways of 2-acetamidooctanoic acid?

Methodological Answer:

  • Cell Models: Primary human proximal tubule cells (HPTCs) or HEK293 cells transfected with NAT7.
  • Isotopic Tracing: Use ¹³C-labeled precursors (e.g., ¹³C-acetate) to track N-acetylation steps via LC-MS flux analysis.
  • Knockdown Studies: siRNA-mediated NAT8 silencing to assess changes in metabolite levels .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in detecting 2-acetamidooctanoic acid across metabolomic platforms?

Methodological Answer: Discrepancies often stem from:

  • Ionization Efficiency: Variability in MS ionization (e.g., ESI vs. APCI) for N-acyl compounds.
  • Chromatographic Resolution: Co-elution with isomers (e.g., 2-acetamidoheptanoic acid). Mitigation Strategies:
  • Synthetic Standards: Use commercially available or custom-synthesized 2-acetamidooctanoic acid for retention time alignment.
  • Multiplatform Validation: Cross-validate findings using NMR (e.g., ¹H NMR for structural confirmation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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